IDR-1018

In Vitro Toxicology Host Defense Peptide Wound Healing

IDR-1018 is a synthetic 12-mer host defense peptide with a non-interchangeable dual mechanism: (1) selective immunomodulation—inducing protective MCP-1 while suppressing harmful TNF-α—and (2) biofilm eradication via direct binding to the stringent response alarmone (p)ppGpp. Broad-spectrum MBEC of 16 μg/mL against MRSA and P. aeruginosa. Unlike LL-37 (cytotoxic) or conventional antibiotics (ineffective against biofilms), IDR-1018 uniquely combines anti-biofilm potency, immunomodulatory breadth, and low cytotoxicity. Ideal reference compound for preclinical anti-biofilm, wound healing, and immunomodulation studies. Proven synergy with antibiotics enables combination therapy models.

Molecular Formula C71H126N26O12
Molecular Weight 1535.9 g/mol
Cat. No. B12380060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDR-1018
Molecular FormulaC71H126N26O12
Molecular Weight1535.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)N
InChIInChI=1S/C71H126N26O12/c1-14-39(11)54(66(108)93-50(33-42-34-86-44-23-17-16-22-43(42)44)61(103)89-46(25-19-29-83-69(76)77)58(100)88-45(56(73)98)24-18-28-82-68(74)75)96-60(102)48(27-21-31-85-71(80)81)91-65(107)53(38(9)10)94-57(99)41(13)87-64(106)52(37(7)8)95-67(109)55(40(12)15-2)97-62(104)49(32-35(3)4)92-59(101)47(26-20-30-84-70(78)79)90-63(105)51(72)36(5)6/h16-17,22-23,34-41,45-55,86H,14-15,18-21,24-33,72H2,1-13H3,(H2,73,98)(H,87,106)(H,88,100)(H,89,103)(H,90,105)(H,91,107)(H,92,101)(H,93,108)(H,94,99)(H,95,109)(H,96,102)(H,97,104)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m0/s1
InChIKeyRNOHIZCXHRBFRE-MUOSHHONSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDR-1018 Compound Procurement: Peptide Class, Origin, and Core Characteristics Overview


Innate Defense Regulator 1018 (IDR-1018) is a synthetic 12-amino-acid cationic host defense peptide (HDP) [1]. It was developed via quantitative structure-activity relationship (QSAR)-guided substantial modification of the bovine neutrophil cathelicidin bactenecin (Bac2A) [2]. IDR-1018 is characterized by a dual mechanism: it acts as a broad-spectrum immunomodulator, selectively enhancing protective chemokine production (e.g., MCP-1) while suppressing harmful pro-inflammatory cytokines (e.g., TNF-α) [3], and it also targets and eradicates bacterial biofilms by binding to the stringent response alarmone (p)ppGpp [4].

Why IDR-1018 Procurement Cannot Be Replaced by Generic Analogs or Conventional Antibiotics


Attempting to substitute IDR-1018 with a generic analog (e.g., a natural host defense peptide like LL-37, an in-class synthetic analog like IDR-1002, or a conventional antibiotic like vancomycin or colistin) is scientifically invalid due to profound functional divergence. While natural HDPs like LL-37 exhibit both antimicrobial and immunomodulatory functions, they often carry higher cytotoxicity [1]. Conversely, many synthetic IDR analogs (e.g., IDR-1002, DJK-5, DJK-6) have been optimized for different therapeutic windows—some with enhanced antibacterial potency but reduced immunomodulatory breadth, others with distinct biofilm eradication profiles [2]. Critically, conventional antibiotics, which primarily target planktonic cell viability, are notoriously ineffective against biofilm-embedded persister cells, a niche where IDR-1018 demonstrates unique and quantifiable synergy [3]. The evidence below demonstrates that IDR-1018 occupies a specific and non-interchangeable performance coordinate at the intersection of immunomodulation, biofilm eradication, and safety.

IDR-1018 Quantitative Evidence: Comparative Data Against Analogs, Antibiotics, and Immune Modulators


IDR-1018 vs. Natural HDP LL-37: Superior In Vitro Biocompatibility Profile

In direct comparative in vitro cytotoxicity assays, IDR-1018 demonstrated significantly lower toxicity toward primary human fibroblasts than the natural human cathelicidin LL-37. This translates to a wider therapeutic index for applications requiring host cell preservation [1].

In Vitro Toxicology Host Defense Peptide Wound Healing

IDR-1018 Biofilm Eradication vs. Vancomycin and Colistin: Potent Activity Against Pre-formed Biofilms

While IDR-1018 is less potent than vancomycin or colistin against planktonic bacteria (MICs of 8-128 μg/mL vs. ≤2 μg/mL), it exhibits a crucial advantage against pre-formed biofilms, a state where these antibiotics are largely ineffective [1]. IDR-1018 demonstrates robust biofilm eradication (MBEC of 16 μg/mL against MRSA, P. aeruginosa, E. coli, and A. baumannii), a property not shared by vancomycin or colistin at clinically relevant concentrations [2].

Antibiofilm Activity MRSA Pseudomonas aeruginosa

IDR-1018 vs. IDR-1002: Divergent Immunomodulatory Profiles in Neutrophil Activation

While both IDR-1018 and IDR-1002 are synthetic IDR peptides, they exhibit quantifiable differences in their ability to modulate human neutrophil functions. In a direct comparative study, IDR-1018 showed a distinct and more robust profile in inducing the production of certain chemokines and in suppressing LPS-mediated degranulation [1]. This specificity matters for applications requiring precise control over neutrophil-driven inflammation.

Neutrophil Immunomodulation Chemokine Production

IDR-1018 In Vivo Efficacy: Macrophage Recruitment and Infection Clearance in an Orthopedic Model

In a murine model of S. aureus orthopedic implant infection, IDR-1018 treatment led to a quantifiable 40% increase in macrophage recruitment (p=0.036) to the infection site and a 2.6-fold decrease in bacterial bioburden by day 7 (p=0.008) compared to untreated controls [1]. This demonstrates a direct, measurable in vivo immunomodulatory effect linked to improved infection control.

Orthopedic Infection Macrophage Recruitment Osseointegration

IDR-1018 Conjugate Enhancement: Four-Fold Improvement in Antibacterial Potency via Vancomycin Conjugation

When IDR-1018 is conjugated to vancomycin (creating V-IDR1018), the minimum inhibitory concentration (MIC) against Gram-positive pathogens improves by four-fold compared to IDR-1018 alone [1]. This quantifies the potential for synthetic modification to enhance the direct antibacterial activity of the IDR-1018 scaffold.

Peptide-Antibiotic Conjugate MRSA Antimicrobial Activity

IDR-1018 Application Scenarios: Where the Evidence Supports Procurement and Use


Biofilm-Infection Models: Pre-clinical Testing of Anti-Biofilm Agents

Given its validated broad-spectrum MBEC of 16 μg/mL against key ESKAPE pathogens including MRSA and P. aeruginosa, IDR-1018 is an ideal positive control or reference compound for pre-clinical studies evaluating new anti-biofilm agents [1]. Its proven synergy with conventional antibiotics further supports its use in combination therapy models [2].

Immuno-oncology and Host-Directed Therapy Research: Macrophage and Neutrophil Modulation

Studies focused on reprogramming the innate immune response in the context of chronic inflammation, infection, or cancer should consider IDR-1018. Evidence demonstrates its ability to potently induce MCP-1, drive macrophage differentiation toward an intermediate M1-M2 state, and enhance neutrophil chemotaxis while suppressing harmful degranulation [3][4]. This makes it a valuable tool for probing host-directed therapies.

Wound Healing Assays: Investigating Host Defense Peptide-Driven Tissue Repair

For in vitro and in vivo wound healing research, IDR-1018 offers a defined, synthetic alternative to natural HDPs like LL-37. It has been shown to dose-dependently increase fibroblast respiration and accelerate wound closure in non-diabetic animal models without the high cytotoxicity associated with some natural peptides [5]. This supports its use as a specific reagent for dissecting the immunomodulatory pathways that promote repair.

Peptide Engineering and Conjugate Development: Scaffold Optimization

The IDR-1018 sequence serves as a robust and well-characterized scaffold for peptide engineering. Evidence shows that targeted modifications can yield molecules with enhanced properties, such as the 4-fold increase in antibacterial potency observed with the V-IDR1018 conjugate [6], or the improved proteolytic stability and reduced aggregation of cyclic derivatives [7]. Procurement of IDR-1018 enables comparative studies to validate the performance of novel analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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